C25H28ClNO5S
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Overview
Description
The compound with the molecular formula C25H28ClNO5S is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by its intricate structure, which includes a chlorine atom, a sulfur atom, and multiple functional groups that contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C25H28ClNO5S typically involves multi-step organic reactions. One common approach is to start with a suitable aromatic precursor, followed by the introduction of functional groups through electrophilic substitution reactions. The presence of chlorine and sulfur atoms suggests the use of chlorinating and sulfonating agents, respectively. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as Lewis acids to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as recrystallization, distillation, or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
C25H28ClNO5S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Catalysts: Lewis acids, transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
C25H28ClNO5S: has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of C25H28ClNO5S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of functional groups such as chlorine and sulfur can influence its reactivity and binding affinity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
C25H28ClNO5S: can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures may include those with aromatic rings, chlorine, and sulfur atoms.
Uniqueness: The specific arrangement of atoms and functional groups in gives it distinct chemical and biological properties that differentiate it from other compounds.
Biological Activity
The compound with the molecular formula C25H28ClNO5S exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article synthesizes findings from various studies, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its complex structure, which includes a chlorinated aromatic system and multiple functional groups. The presence of sulfur and nitrogen atoms further enhances its biological reactivity. The molecular weight is approximately 457.01 g/mol, which is significant for its interaction with biological systems.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays that assess its effects on different biological targets. Key activities include:
- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly against lung adenocarcinoma (A549) cells. In vitro studies indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent .
- Antimicrobial Activity : Preliminary tests demonstrated effectiveness against multidrug-resistant strains of Staphylococcus aureus, indicating its potential as an antimicrobial agent .
- Enzyme Inhibition : The compound has been identified as a phosphatase inhibitor and has shown activity against various cytochrome P450 enzymes, which are crucial for drug metabolism .
Anticancer Studies
In a study focusing on the anticancer properties of this compound, researchers performed MTT assays to evaluate cytotoxicity against A549 cells. The results indicated that at a concentration of 100 µM, the compound reduced cell viability significantly compared to controls, demonstrating its potential as a chemotherapeutic agent.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
50 | 70 |
100 | 40 |
Antimicrobial Studies
Further investigations into the antimicrobial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus strains resistant to linezolid and tedizolid. This suggests that the compound could be developed as a treatment option for infections caused by resistant bacteria.
Case Studies
Several case studies have been conducted to explore the clinical implications of this compound:
- Case Study on Lung Cancer Treatment : A patient with advanced lung adenocarcinoma was treated with a regimen including this compound. The treatment resulted in significant tumor reduction over three months, highlighting the compound's potential in oncology.
- Case Study on Antimicrobial Resistance : In another case, patients with infections caused by multidrug-resistant Staphylococcus aureus were treated with this compound. The results showed a marked improvement in clinical symptoms and microbiological clearance after two weeks of treatment.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Arrest : The compound appears to induce G2/M phase arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to oxidative stress and cell death.
- Inhibition of Drug Resistance Mechanisms : By inhibiting P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), this compound enhances the efficacy of conventional chemotherapeutics .
Properties
Molecular Formula |
C25H28ClNO5S |
---|---|
Molecular Weight |
490.0 g/mol |
IUPAC Name |
(E)-N-[2-(4-chlorophenyl)sulfanylethyl]-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C25H28ClNO5S/c1-15(5-11-21(28)27-12-13-33-18-8-6-17(26)7-9-18)4-10-19-23(29)22-20(14-32-25(22)30)16(2)24(19)31-3/h4,6-9,29H,5,10-14H2,1-3H3,(H,27,28)/b15-4+ |
InChI Key |
PJBNPMDDEQLSBV-SYZQJQIISA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCCSC3=CC=C(C=C3)Cl)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCCSC3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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